1,2,5,6,7,7a-hexahydro-4H-inden-4-one
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Overview
Description
1,2,5,6,7,7a-Hexahydro-4H-inden-4-one is an organic compound with the molecular formula C9H12O. It is a cyclic ketone that belongs to the class of compounds known as indanones. This compound is characterized by its hexahydroindenone structure, which consists of a six-membered ring fused to a five-membered ring with a ketone functional group at the 4-position.
Preparation Methods
The synthesis of 1,2,5,6,7,7a-hexahydro-4H-inden-4-one can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of indanone derivatives. For example, indanone can be reacted with methyl ethyl ketone under acidic conditions to form a methyl ketone derivative. This intermediate is then subjected to catalytic hydrogenation using hydrogen gas and a suitable catalyst, such as palladium on carbon, to yield this compound .
Chemical Reactions Analysis
1,2,5,6,7,7a-Hexahydro-4H-inden-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of hexahydroindenol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,5,6,7,7a-Hexahydro-4H-inden-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,2,5,6,7,7a-hexahydro-4H-inden-4-one involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s cyclic structure allows it to interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,5,6,7,7a-Hexahydro-4H-inden-4-one can be compared with other similar compounds, such as:
1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one:
1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-: This compound has a similar hexahydroindenone structure but with different substituents, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structure and functional group, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
50785-10-9 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1,2,5,6,7,7a-hexahydroinden-4-one |
InChI |
InChI=1S/C9H12O/c10-9-6-2-4-7-3-1-5-8(7)9/h5,7H,1-4,6H2 |
InChI Key |
VHVLBZCVJBGAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC=C2C(=O)C1 |
Origin of Product |
United States |
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